molecular formula C19H22N2O7S B2883632 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate CAS No. 1203102-52-6

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate

Cat. No.: B2883632
CAS No.: 1203102-52-6
M. Wt: 422.45
InChI Key: ROBYJFIPEPQKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture, combining a 2,3-dihydrobenzo[1,4]dioxin scaffold, a common privileged structure in pharmaceutical agents, with an isoxazole and a piperidine moiety . The presence of the 1-(methylsulfonyl)piperidine-4-carboxylate group is a key functional element, as sulfonylated piperidines are frequently utilized in molecular design to modulate properties such as solubility, bioavailability, and target binding affinity. Researchers can employ this compound as a core scaffold for the development of novel therapeutic agents, particularly as it is structurally analogous to other documented bioactive molecules featuring the 2,3-dihydrobenzo[b][1,4]dioxin unit . Its primary research value lies in its potential as a key intermediate in the synthesis of compound libraries for high-throughput screening against various biological targets. Potential mechanisms of action for derivatives based on this scaffold would be highly target-dependent but could include enzyme inhibition or receptor modulation. This product is intended for research and development purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1-methylsulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O7S/c1-29(23,24)21-6-4-13(5-7-21)19(22)27-12-15-11-17(28-20-15)14-2-3-16-18(10-14)26-9-8-25-16/h2-3,10-11,13H,4-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBYJFIPEPQKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. Its intricate structure includes isoxazole and benzo-dioxin moieties, which may confer unique pharmacological properties. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated arrangement of functional groups that may influence its biological activity. The molecular formula is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S with a molecular weight of approximately 386.45 g/mol. The presence of the isoxazole ring is particularly notable, as it is known for participating in various biochemical interactions.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
  • Receptor Binding : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
  • Nucleophilic Substitution : The isoxazole ring can undergo nucleophilic substitutions, potentially leading to modifications that enhance biological activity.

In Vitro Studies

Recent studies have explored the in vitro pharmacological properties of related compounds. For instance, derivatives containing piperidine structures have shown promising results in inhibiting various biological targets:

CompoundTargetActivityReference
Compound AAChEIC50 = 10 µM
Compound BMAO-BIC50 = 15 µM
Compound CNLRP3 Inflammasome35% inhibition at 50 µM

These findings suggest that modifications to the piperidine structure can significantly impact biological activity.

Case Studies

  • Neuroprotective Effects : A study indicated that compounds with similar structures exhibited neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease.
  • Anti-inflammatory Activity : Another investigation found that certain derivatives inhibited pro-inflammatory cytokine release in macrophages, indicating potential use in managing inflammatory diseases.

Synthesis and Chemical Modifications

The synthesis of the compound typically involves multi-step organic reactions, including:

  • Formation of the isoxazole ring through cyclization reactions.
  • Introduction of the piperidine moiety via nucleophilic substitution.
  • Functionalization of the sulfonamide group to enhance solubility and bioavailability.

These synthetic pathways are crucial for optimizing yield and purity while allowing for structural modifications that could improve biological efficacy.

Comparison with Similar Compounds

Key Observations:

Bioactivity Potential: The target compound’s methylsulfonyl and carboxylate ester groups differentiate it from imidazopyridine derivatives (e.g., 1l), which rely on nitro and cyano substituents for bioactivity . Unlike FINs, which often require redox-active motifs (e.g., quinones), the target compound’s mechanism may involve non-redox pathways .

Synthetic Complexity : The target compound’s multi-ring system (isoxazole + 1,4-dioxin) presents synthetic challenges akin to imidazopyridine derivatives, where regioselective functionalization is critical .

Pharmacological and Toxicological Considerations

  • Isoxazole Derivatives: Known for moderate hepatotoxicity due to cytochrome P450 interactions. The 1,4-dioxin moiety may raise safety concerns analogous to benzodioxole-containing drugs (e.g., paroxetine) .
  • Methylsulfonyl-Piperidine Compounds : Sulfonamide groups are associated with hypersensitivity reactions; however, methylsulfonyl modifications may mitigate this risk compared to aryl sulfonamides .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and potential applications?

Methodological Answer: The compound’s reactivity is governed by three core structural elements:

  • Piperidine ring : A six-membered nitrogen-containing heterocycle that can undergo functionalization (e.g., sulfonylation at the 1-position) to modulate solubility and bioavailability .
  • Isoxazole moiety : A five-membered aromatic ring with one oxygen and one nitrogen atom, which participates in cycloaddition reactions and influences electronic properties .
  • 2,3-Dihydrobenzo[b][1,4]dioxin group : A fused bicyclic system providing steric bulk and potential π-π stacking interactions, critical for binding to biological targets .

Q. Table 1: Key Functional Groups and Reactivity

Functional GroupReactivity/ApplicationsCharacterization Techniques
Piperidine (methylsulfonyl)Enhances metabolic stability1^1H/13^13C NMR
IsoxazoleElectrophilic substitution sitesHRMS, IR spectroscopy
Dihydrobenzo dioxinStabilizes planar conformation for bindingX-ray crystallography (if available)

Q. What are the recommended methods for synthesizing this compound, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves:

Isoxazole formation : Cyclocondensation of nitrile oxides with alkynes under mild acidic conditions .

Piperidine functionalization : Sulfonylation using methylsulfonyl chloride in anhydrous DMF, monitored by TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .

Esterification : Coupling the isoxazole-piperidine intermediate with a carboxylate via Steglich esterification (DCC/DMAP) .

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) affecting yield .
  • Employ high-throughput screening for catalyst selection (e.g., Pd/C vs. CuI in coupling reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what challenges arise in data interpretation?

Methodological Answer:

  • 1^1H NMR : Resolves piperidine protons (δ 3.2–3.8 ppm) and dihydrobenzo dioxin aromatic signals (δ 6.7–7.1 ppm). Challenges include overlapping peaks from isoxazole and dioxin moieties .
  • HRMS : Confirms molecular ion ([M+H]+^+) with <2 ppm error. Isotopic patterns may complicate interpretation due to sulfur (34{}^{34}S) and chlorine (if present) .
  • FT-IR : Identifies sulfonyl (SO2_2) stretches at 1150–1300 cm1^{-1} and ester carbonyl (C=O) at 1720 cm1^{-1} .

Advanced Research Questions

Q. How can computational methods and experimental design be integrated to predict reaction pathways and optimize synthesis conditions?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates in isoxazole formation .
  • Machine Learning (ML) : Train models on historical reaction data to predict optimal solvent systems (e.g., DMF vs. THF for sulfonylation) .
  • DoE Workflow :
    • Define factors (temperature, catalyst loading).
    • Perform fractional factorial design to reduce experiments.
    • Validate via response surface methodology (RSM) .

Q. Table 2: Example DoE Matrix for Esterification Optimization

FactorLow LevelHigh LevelOptimal (Predicted)
Temperature (°C)256045
Catalyst (mol%)51512
SolventDCMDMFTHF

Q. What strategies address discrepancies in biological activity data across studies involving this compound?

Methodological Answer:

  • Metabolic Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed esters) that may confound activity assays .
  • Binding Assay Controls : Include orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .
  • Data Normalization : Account for batch-to-batch variability in compound purity via qNMR or HPLC-UV (≥95% purity threshold) .

Q. What are the critical considerations in scaling up synthesis from laboratory to pilot-scale while maintaining purity?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time .
  • Separation Challenges : Optimize column chromatography parameters (e.g., silica gel pore size) for large-scale purification .
  • Thermal Safety : Conduct differential scanning calorimetry (DSC) to assess exothermic risks during sulfonylation .

Q. Table 3: Pilot-Scale vs. Lab-Scale Parameters

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)
Reaction Time12 h8 h (due to improved heat transfer)
Yield65%58% (after optimization)
Purity95% (HPLC)92% (requires recrystallization)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.